molecular formula C19H20N4O3S B2951732 3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034287-63-1

3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No. B2951732
CAS RN: 2034287-63-1
M. Wt: 384.45
InChI Key: ISKOWPGEDYQGKP-UHFFFAOYSA-N
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Description

The compound appears to contain a phenylsulfonyl group, a pyridin-2-yl group, and a 1H-imidazol-1-yl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its constituent groups. Fluorine-containing compounds, for example, often have unique properties that make them useful in various applications .

Scientific Research Applications

Medicinal Chemistry: Drug Development

The core structure of the compound, featuring an imidazopyridine moiety, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This structure is beneficial for creating new drugs because it can interact with various biological targets. The compound’s ability to bind with different receptors and enzymes makes it a valuable candidate for the development of medications for diseases such as cancer, neurological disorders, and infectious diseases.

Material Science: Organic Electronics

Due to its structural character, the compound is also useful in material science, particularly in the development of organic electronics . Its molecular framework can be utilized to create organic semiconductors, which are essential for constructing flexible electronic devices. This application is significant for advancing wearable technology and developing new forms of displays and lighting.

Biological Research: Neurotoxicity Studies

In biological research, derivatives of this compound have been studied for their neurotoxic potentials. For instance, similar compounds have been investigated for their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential in aquatic organisms . This research is crucial for understanding the impact of chemicals on the nervous system and for assessing environmental toxicity.

Synthetic Chemistry: Catalyst-Free Synthesis

The compound’s structure lends itself to catalyst-free synthesis methods, which are advantageous for creating imidazo[1,2-a]pyridines . These methods are environmentally benign and provide efficient access to the desired products. This application is important for the sustainable production of chemicals and for reducing the environmental footprint of chemical manufacturing.

Pharmacology: Antioxidant and Antitumor Activities

Compounds with the imidazopyridine scaffold have shown promising antioxidant and antitumor activities . These properties are essential for developing new therapies for oxidative stress-related diseases and for cancer treatment. The compound’s ability to scavenge free radicals and inhibit tumor growth could lead to significant advancements in pharmacology.

Environmental Science: Ecotoxicology

The compound and its derivatives can be used to study the ecotoxicological effects on aquatic life . Understanding how these compounds affect organisms at different trophic levels helps in assessing the risk and impact of chemical pollutants in the environment. This application is vital for environmental protection and for formulating regulations on chemical usage.

Mechanism of Action

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-18(9-15-27(25,26)16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKOWPGEDYQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

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